molecular formula C18H19F2N3O2 B2582013 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1705938-39-1

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone

Cat. No. B2582013
CAS RN: 1705938-39-1
M. Wt: 347.366
InChI Key: HKTMIFPTTCXAPL-UHFFFAOYSA-N
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Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . This ring is attached to a cyclopropyl group and a piperidinyl group. The piperidinyl group is further attached to a difluorophenyl group via a methanone linker .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. The InChI code for the compound is 1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . Additionally, the presence of the difluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, its molecular weight is 140.14 g/mol . Other properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-13-5-6-14(15(20)9-13)18(24)23-7-1-2-11(10-23)8-16-21-17(22-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTMIFPTTCXAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone

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